
1-cyclopropyl-1H-pyrrole
Descripción general
Descripción
“1-cyclopropyl-1H-pyrrole” is a chemical compound with the CAS Number 50966-66-0 . It has a linear formula of C7 H9 N . The molecular weight of this compound is 107.16 .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “this compound”, can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water . Other methods include the use of metal-catalyzed conversions of primary diols and amines , and Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .
Molecular Structure Analysis
The IUPAC name for “this compound” is the same as its common name . The InChI code for this compound is 1S/C7H9N/c1-2-6-8(5-1)7-3-4-7/h1-2,5-7H,3-4H2 .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Synthesis Methods and Functionalization
- Tandem Synthesis Approaches : The synthesis of polysubstituted pyrroles has been demonstrated using tandem 1,3-addition and 5-endo-dig cyclization processes. This method allows for the efficient introduction of various functional groups into the pyrrole ring and its side chains, expanding the chemical diversity and potential applications of these compounds (Urbanaitė & Čikotienė, 2016).
- Palladium-Catalyzed Heterocyclization : A Pd(II)-catalyzed tandem heterocyclization process has been developed for creating highly functionalized pyrroles. This method involves a series of reactions including intramolecular and intermolecular attacks and protonation, yielding pyrroles in moderate to excellent yields (Pan, Wei, & Shi, 2016).
Applications in Material Science and Chemistry
- Precursors for Dihydropyrroles and Pyrroles : Cyclopropyl ketones have been used as precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles and pyrroles. This demonstrates their utility in the synthesis of densely functionalized pyrrole derivatives (Wurz & Charette, 2005).
- N-Cyclopropylation of Cyclic Amides and Azoles : A method for the direct cyclopropyl transfer reaction onto cyclic amides, isatins, oxindoles, imides, and carbamates has been developed, highlighting the versatility of cyclopropane derivatives in medicinal chemistry due to their spatial, electronic, and metabolic stability (Gagnon et al., 2007).
Advanced Chemical Syntheses
- Synthesis of Substituted 1H-Pyrrole-2,3-diones : A molybdenum-mediated synthesis approach for 1H-pyrrole-2,3-diones has been developed, showcasing an innovative strategy for creating pyrrole derivatives with potential in pharmaceutical and material science applications (Galenko et al., 2022).
Safety and Hazards
“1-cyclopropyl-1H-pyrrole” is classified under the GHS07 category . It is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only non-sparking tools .
Mecanismo De Acción
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with 1-cyclopropyl-1h-pyrrole, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit the activity of certain enzymes or bind to specific receptors, leading to changes in cellular processes .
Biochemical Pathways
For example, they can affect the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
The compound’s molecular weight of 10716 suggests that it may have favorable pharmacokinetic properties, as smaller molecules often have better absorption and distribution characteristics.
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Análisis Bioquímico
Biochemical Properties
1-cyclopropyl-1H-pyrrole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, this compound can act as a substrate or inhibitor for certain enzymes, influencing their activity and function. The nature of these interactions often involves binding to the active site of the enzyme, leading to either activation or inhibition of the enzyme’s catalytic activity. Additionally, this compound may interact with proteins through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting protein structure and function .
Cellular Effects
This compound has been shown to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific mRNAs and proteins. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules such as enzymes, receptors, and nucleic acids, leading to various biochemical effects. For instance, this compound may inhibit enzyme activity by binding to the active site and preventing substrate access, or it may activate enzymes by stabilizing their active conformation. Additionally, this compound can modulate gene expression by binding to DNA or RNA, influencing the transcription and translation processes. The specific binding interactions and resulting biochemical effects depend on the structure and function of the target biomolecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound may undergo chemical degradation or metabolic transformation, leading to changes in its activity and potency. Additionally, prolonged exposure to this compound may result in adaptive cellular responses, such as upregulation or downregulation of specific genes and proteins. These temporal effects can be studied using in vitro and in vivo models to understand the long-term impact of this compound on cellular function and health .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as enhanced enzyme activity or improved cellular function. At higher doses, this compound may cause toxic or adverse effects, including enzyme inhibition, cellular damage, and disruption of normal physiological processes. Threshold effects, where a specific dosage level leads to a significant change in biological response, can also be observed. These dosage effects can be studied using various animal models to determine the optimal and safe dosage range for this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall metabolic balance. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, this compound may bind to specific proteins or organelles, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression, or it may be directed to the mitochondria, affecting cellular energy metabolism. The subcellular localization of this compound can be studied using various imaging techniques and biochemical assays to understand its role in cellular processes .
Propiedades
IUPAC Name |
1-cyclopropylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-6-8(5-1)7-3-4-7/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQZLSJQNUZECG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597180 | |
| Record name | 1-Cyclopropyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50966-66-0 | |
| Record name | 1-Cyclopropyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B1357307.png)
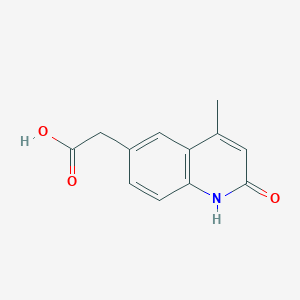
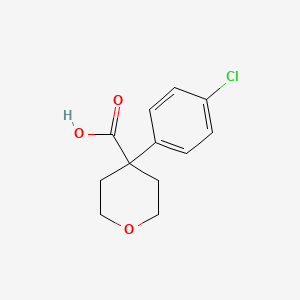
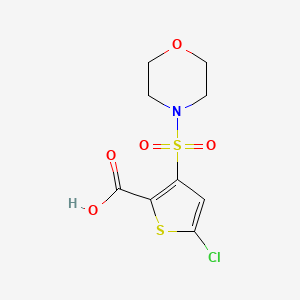
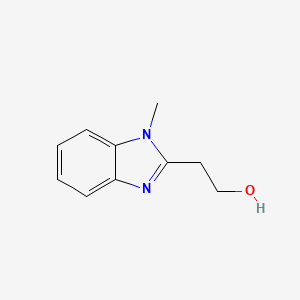
![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1357348.png)

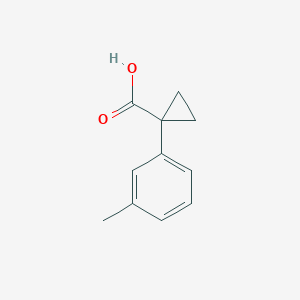
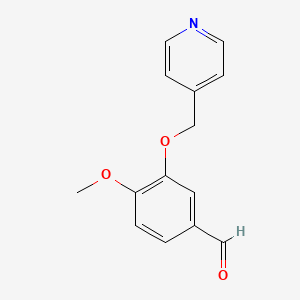
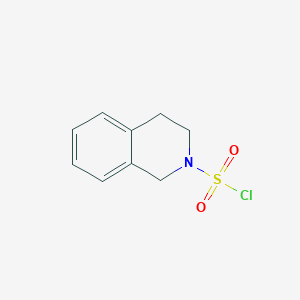
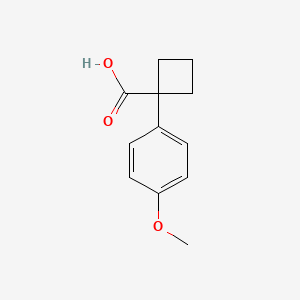

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1357369.png)

